![molecular formula C15H12N4O4S B2441342 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1170091-08-3](/img/structure/B2441342.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a 5-methyl-1,3,4-thiadiazol-2-yl group . These groups are common in many organic compounds and can participate in various chemical reactions.
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving corresponding functional groups . For instance, benzo[d][1,3]dioxol-5-yl derivatives can be synthesized from salicylic acids and acetylenic esters .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring is a site of potential reactivity due to the presence of a nitrogen atom and a carbon-oxygen double bond .Scientific Research Applications
- The compound’s structural features make it an intriguing candidate for cancer research. Researchers have investigated its potential as an antiproliferative agent against various cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis is an active area of study .
- The benzodioxole moiety in this compound suggests possible neuroprotective effects. Studies have explored its impact on neuronal health, synaptic plasticity, and neuroinflammation. Researchers are keen to understand its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The oxazolyl and thiadiazolyl groups contribute to the compound’s antimicrobial activity. Investigations have focused on its efficacy against bacterial and fungal pathogens. It may serve as a lead compound for developing novel antibiotics .
- The isoxazole ring and thiadiazole group suggest anti-inflammatory potential. Researchers have studied its effects on inflammatory pathways, cytokine production, and immune responses. It could be valuable in managing chronic inflammatory conditions .
- Preliminary studies indicate that this compound may modulate neurotransmitter systems related to mood regulation. Its potential as an antidepressant or anxiolytic agent warrants further investigation .
- Beyond its biological activities, this compound serves as a versatile building block in organic synthesis. Medicinal chemists use it to create derivatives with tailored properties. Its synthetic accessibility and reactivity make it valuable for drug development .
Anticancer Research
Neuropharmacology and Neuroprotection
Antimicrobial Properties
Anti-inflammatory Applications
Antidepressant and Anxiolytic Effects
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-17-18-15(24-8)16-14(20)6-10-5-12(23-19-10)9-2-3-11-13(4-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBEFBBZNRMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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